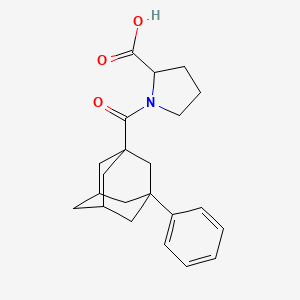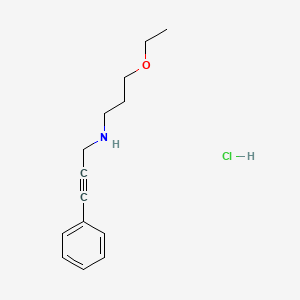
1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid
描述
1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is a novel compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features an adamantane core, a phenyl group, and a proline moiety, making it a complex and intriguing molecule for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the esterification of 1-adamantane carboxylic acid with methanol under acidic conditions to yield the methyl ester. This ester is then reacted with hydrazine hydrate to produce adamantyl-1-carbohydrazide . The final step involves the coupling of the adamantyl derivative with proline under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as laboratory methods. The focus is on optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow synthesis and the use of advanced catalysts are being explored to scale up production.
化学反应分析
Types of Reactions
1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and adamantyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Studied for its potential neuroprotective properties and its ability to enhance cognitive function.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as a nootropic agent.
作用机制
The mechanism of action of 1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid involves multiple pathways:
Neurotransmitter Modulation: The compound is believed to increase the synthesis and release of dopamine and norepinephrine, enhancing cognitive function and reducing mental fatigue.
Receptor Agonism: Acts as an agonist of the glycine receptor and both NMDA and non-NMDA ionotropic glutamate receptors, contributing to its neuroprotective effects.
相似化合物的比较
1-(3-Phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other adamantane derivatives such as:
Rimantadine: Another antiviral drug with an adamantane core, used primarily for influenza treatment.
The uniqueness of this compound lies in its combination of the adamantane core with a proline moiety, which imparts distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
1-(3-phenyladamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c24-19(25)18-7-4-8-23(18)20(26)22-12-15-9-16(13-22)11-21(10-15,14-22)17-5-2-1-3-6-17/h1-3,5-6,15-16,18H,4,7-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXMZAPYVGYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166247.png)
![2-(4-bromophenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4166251.png)
![N-[1-[4-ethyl-5-[2-(2-methyl-4-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-hydroxyethyl]benzamide](/img/structure/B4166253.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4166262.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166268.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4166276.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-6,7-dihydro-5H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4166277.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166281.png)
![7-(4-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166301.png)

![4-methoxy-N-{2-[5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166317.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4166325.png)
![1-[2-[(4-Ethylphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4166328.png)
![2-[(4-methoxyphenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4166337.png)
